

# Spectroscopic Analysis of 2-Bromo-2-nitropropane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-2-nitropropane**

Cat. No.: **B1585095**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Bromo-2-nitropropane**, a compound of interest in various chemical and pharmaceutical research domains. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols for obtaining this data, and presents a logical workflow for spectroscopic analysis.

## Introduction to 2-Bromo-2-nitropropane

**2-Bromo-2-nitropropane** (CAS No. 5447-97-2) is a halogenated nitroalkane with the molecular formula  $C_3H_6BrNO_2$ .<sup>[1][2]</sup> A thorough understanding of its structural and electronic properties through spectroscopic methods is crucial for its application and for quality control in synthesis and formulation. This guide focuses on the three primary spectroscopic techniques used for the characterization of such organic molecules.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Bromo-2-nitropropane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromo-2-nitropropane**, both  $^1H$  and  $^{13}C$  NMR provide definitive structural

information.

Table 1: NMR Spectroscopic Data for **2-Bromo-2-nitropropane**

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Chemical Shift ( $\delta$ )	Singlet, ~2.0 ppm	C-Br: ~60-70 ppm C-NO <sub>2</sub> : ~90-100 ppm CH <sub>3</sub> : ~25-35 ppm
Multiplicity	Singlet	-
Integration	6H	-
Interpretation	The presence of a single peak in the <sup>1</sup> H NMR spectrum indicates that all six protons are chemically equivalent. This is consistent with the two methyl groups being attached to the same quaternary carbon.	The <sup>13</sup> C NMR spectrum is expected to show three distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the bromine and nitro groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectroscopic Data for **2-Bromo-2-nitropropane**

Technique	Frequency (cm <sup>-1</sup> )	Functional Group Assignment
Neat (Liquid Film) / ATR	~2980-2930	C-H stretch (alkane)
~1550-1530 (strong)	Asymmetric N-O stretch (nitro group)	
~1370-1350 (strong)	Symmetric N-O stretch (nitro group)	
~1465	C-H bend (methyl)	
~650-550	C-Br stretch	

The IR spectrum is characterized by strong absorption bands corresponding to the nitro group, which are key identifiers for this compound.[\[1\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis absorption data for **2-Bromo-2-nitropropane** is not extensively reported in the readily available literature. Simple haloalkanes and nitroalkanes typically show weak absorptions at the lower end of the UV range. For nitroalkanes, a weak  $n \rightarrow \pi^*$  transition is expected around 270-280 nm.

It is important to note that a related compound, **2-bromo-2-nitropropane-1,3-diol** (Bronopol), is often analyzed using a spectrophotometric method that involves a chemical reaction to produce a colored azo dye, which is then measured at its  $\lambda_{max}$  of 425 nm.[\[3\]](#) This is an indirect method and does not represent the intrinsic UV-Vis absorption spectrum of the parent molecule. For direct analysis, a dilute solution of **2-Bromo-2-nitropropane** in a UV-transparent solvent like ethanol or hexane would be used.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Bromo-2-nitropropane**.

## NMR Spectroscopy Protocol

- Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of **2-Bromo-2-nitropropane** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . Perform shimming to optimize the magnetic field homogeneity.
- Acquisition of  $^1\text{H}$  NMR Spectrum:
  - Set the spectral width to approximately 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.
- Acquisition of  $^{13}\text{C}$  NMR Spectrum:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ). Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the multiplicities.

## IR Spectroscopy Protocol (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small drop of neat **2-Bromo-2-nitropropane** liquid directly onto the ATR crystal.
- Spectrum Acquisition:
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing and Analysis:
  - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

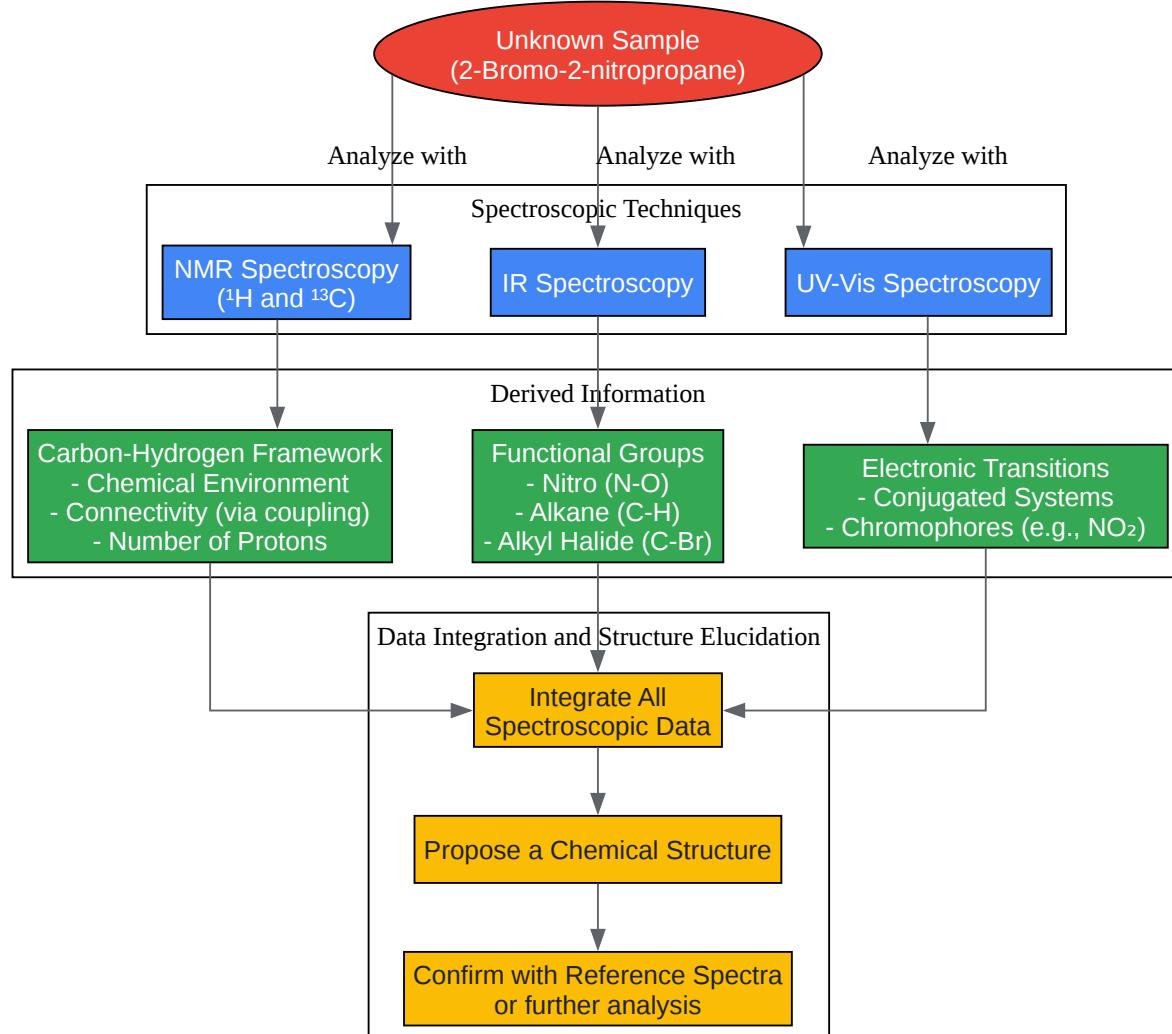
## UV-Vis Spectroscopy Protocol

- Solvent Selection: Choose a UV-transparent solvent in which **2-Bromo-2-nitropropane** is soluble (e.g., ethanol, hexane).
- Sample Preparation: Prepare a dilute solution of **2-Bromo-2-nitropropane** in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
- Instrument Setup:

- Turn on the spectrophotometer and allow the lamps to warm up.
- Select the desired wavelength range (e.g., 200-400 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline.
- Sample Measurement:
  - Rinse the cuvette with the sample solution and then fill it.
  - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the corresponding absorbance value.

## Logical Workflow for Spectroscopic Analysis

The combination of these spectroscopic techniques provides a powerful workflow for the structural elucidation and identification of an unknown compound like **2-Bromo-2-nitropropane**.

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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

This in-depth guide provides the essential spectroscopic information and experimental protocols for the analysis of **2-Bromo-2-nitropropane**. By following these guidelines, researchers, scientists, and drug development professionals can confidently characterize this compound and ensure its identity and purity in their work.

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